molecular formula C15H12 B155047 1-Phenyl-1H-indene CAS No. 1961-96-2

1-Phenyl-1H-indene

Cat. No.: B155047
CAS No.: 1961-96-2
M. Wt: 192.25 g/mol
InChI Key: PXORBAGTGTXORO-UHFFFAOYSA-N
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Description

1-Phenyl-1H-indene (CAS: 1961-96-2) is a bicyclic aromatic hydrocarbon with the molecular formula C₁₅H₁₂ and a molecular weight of 192.2558 g/mol . Its structure consists of an indene backbone (a fused bicyclic system of benzene and cyclopentene) substituted with a phenyl group at the 1-position. The IUPAC name is This compound, and its InChIKey is PXORBAGTGTXORO-UHFFFAOYSA-N .

This compound is utilized in materials science, particularly in studies of pyrolysis, combustion, and polycyclic aromatic hydrocarbon (PAH) formation. For instance, it has been identified in the characterization of tire fire emissions and polyethylene combustion byproducts . Its stability and aromaticity make it a valuable intermediate in synthetic organic chemistry, serving as a precursor for pharmaceuticals and functional materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-indene can be synthesized through several methods. One common approach involves the reaction of indene with phenylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction typically occurs in an inert atmosphere and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

1-Phenyl-1H-indene undergoes various chemical reactions, including:

Oxidation:

Reduction:

Substitution:

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-indene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical processes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-phenyl-1H-indene with analogs differing in substituent groups, positions, and functional moieties. Key comparisons are summarized in Table 1.

Substituent Position Variations

2-Phenyl-1H-indene

  • Structure : Phenyl group at the 2-position of indene.
  • Properties : Crystalline solid (melting point: 67–69°C; boiling point: 274–276°C) .
  • Applications : Used as a synthetic intermediate in pharmaceuticals and agrochemicals .

2-Ethyl-4-phenyl-1H-indene (CAS: 203983-14-6)

  • Structure : Ethyl group at the 2-position and phenyl at the 4-position.
  • Applications : Marketed for specialized chemical synthesis; safety data highlights handling precautions for flammability .
  • Key Difference : Bulkier substituents may hinder steric access to the indene core, influencing catalytic reactions.

Functional Group Modifications

3-(Trifluoromethyl)-1-phenyl-1H-indene

  • Structure : CF₃ group at the 3-position.
  • Properties : Yellow solid (melting point: 43–45°C); characterized by distinct ¹⁹F NMR signals at δ = −64.05 ppm .
  • Synthesis : Produced via acid-promoted cyclization of trifluoromethylated precursors .
  • Key Difference : The electron-withdrawing CF₃ group enhances electrophilicity, making it reactive in cross-coupling reactions.

Alkyl 1-Oxo-3-phenyl-1H-indene-2-carboxylate

  • Structure : Ketone (1-oxo) and ester (carboxylate) functional groups.
  • Synthesis: Prepared via palladium-catalyzed carboalkoxylation of 2-bromo-3-phenylindenones .
  • Applications : High-yield synthesis routes suggest utility in medicinal chemistry for bioactive molecule development .

Substituent Bulk and Hybrid Systems

1-Benzyl-1H-indene (CAS: 16275-01-7)

  • Structure : Benzyl group replaces phenyl at the 1-position.
  • Properties : Molecular formula C₁₆H₁₄ ; stabilized with TBC (tert-butylcatechol) for storage .

1-Ethyl-2-phenyl-1H-indene (CAS: 89619-36-3)

  • Structure : Ethyl at 1-position and phenyl at 2-position.
  • Properties : InChIKey QKIWPJMSWHYENE-UHFFFAOYSA-N ; liquid at room temperature .
  • Applications: Explored in polymer chemistry as a monomer for thermally stable resins.

Table 1: Comparative Analysis of this compound and Analogs

Compound Molecular Formula Substituents/Modifications Physical State/Properties Key Applications Reference
This compound C₁₅H₁₂ Phenyl at 1-position Oil; bp ≈ 274–276°C PAH studies, synthetic precursor
2-Phenyl-1H-indene C₁₅H₁₂ Phenyl at 2-position Crystalline solid; mp 67–69°C Pharmaceutical intermediates
3-(Trifluoromethyl)-1-phenyl-1H-indene C₁₆H₁₁F₃ CF₃ at 3-position Yellow solid; mp 43–45°C Electrophilic coupling reactions
1-Benzyl-1H-indene C₁₆H₁₄ Benzyl at 1-position Liquid (stabilized with TBC) Polymer chemistry
Alkyl 1-oxo-3-phenyl-1H-indene-2-carboxylate C₁₉H₁₆O₃ Ketone + ester groups Solid (varies by alkyl chain) Medicinal chemistry

Research Findings and Implications

  • Synthetic Flexibility : this compound derivatives are synthesized via diverse routes, including acid-promoted cyclization , palladium catalysis , and condensation reactions .
  • Thermal Stability : The unsubstituted this compound exhibits higher thermal stability (oil form) compared to CF₃-substituted analogs, which degrade at lower temperatures .

Biological Activity

1-Phenyl-1H-indene is a compound that belongs to the indene family, characterized by its unique bicyclic structure. This compound has garnered interest due to its diverse biological activities, including potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Chemical Structure and Properties

This compound has the molecular formula C15H12C_{15}H_{12} and a molecular weight of 192.26 g/mol. The compound features a phenyl group attached to the indene moiety, which contributes to its biological properties. The structure can be represented as follows:

C15H12 1 Phenyl 1H indene \text{C}_{15}\text{H}_{12}\quad \text{ 1 Phenyl 1H indene }

Anticancer Properties

Research has indicated that derivatives of indene compounds, including this compound, exhibit significant anticancer activities. For instance, studies have shown that certain indene derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.

A study conducted by Estévez et al. demonstrated that derivatives of indanone, which share structural similarities with this compound, showed potent inhibition against cholinesterases and amyloid beta aggregation, suggesting potential use in neurodegenerative diseases as well as cancer therapy .

CompoundActivityIC50 (nM)
This compound derivative ACholinesterase Inhibition14.8
This compound derivative BAβ Aggregation Inhibition18.6

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research indicates that various indene derivatives possess antibacterial properties against a range of pathogens. For example, a study highlighted the synthesis of 2-phenyl-1H-indene derivatives that were tested for their antibacterial effects against Mycobacterium tuberculosis (Mtb), showing promising results in inhibiting bacterial growth .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as cholinesterases, which are involved in neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission and potentially benefiting conditions like Alzheimer's disease .
  • Antioxidant Properties : Some studies suggest that indene derivatives exhibit antioxidant activity, which may protect cells from oxidative stress and contribute to their anticancer effects .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of this compound derivatives:

  • Synthesis and Characterization : A comprehensive review discusses the synthesis methods for indanones and their biological activities. It highlights how structural modifications can enhance biological efficacy .
  • Antimycobacterial Activity : Another study focused on the synthesis of 3-arylamino derivatives of indenes demonstrated significant activity against Mtb, with one compound showing an IC50 value of 18 μM, indicating strong potential for further development as an anti-TB agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Phenyl-1H-indene, and how do reaction conditions influence yield?

  • Methodological Answer: The Friedel-Crafts alkylation of indene with phenylethyl chloride using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions is a common approach. Palladium-catalyzed cross-coupling between indene derivatives and aryl halides also offers selectivity, though sensitivity to moisture and oxygen must be controlled. Yield optimization requires tuning stoichiometry, temperature, and catalyst loading .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for confirming regiochemistry and substituent positions. Gas chromatography-mass spectrometry (GC-MS) or HPLC can assess purity, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. What strategies are effective for resolving enantiomers in chiral indene derivatives?

  • Methodological Answer: Enzymatic kinetic resolution using hydrolases (e.g., CAL-B) coupled with base-catalyzed racemization enables dynamic kinetic resolution (DKR). This method achieves high enantiomeric excess (e.g., 95% ee) and scalability for asymmetric synthesis .

Q. How should researchers design experiments to study the stability of this compound under varying storage conditions?

  • Methodological Answer: Accelerated stability studies under controlled temperature, humidity, and light exposure, monitored via UV-Vis spectroscopy or HPLC, can predict degradation pathways. CRC Handbook data on melting points and solubility inform storage protocols .

Advanced Research Questions

Q. What methodologies are used to investigate this compound’s biological activity in drug discovery?

  • Methodological Answer: In vitro assays (e.g., Ellman’s method for cholinesterase inhibition) and in vivo orthotopic mouse models evaluate therapeutic potential. Docking studies identify binding interactions with targets like DDR1 kinase (Kd = 5.9 nM) or BuChE (IC₅₀ = 1.08 µM), guiding structure-activity relationship (SAR) optimization .

Q. How can researchers address contradictory spectral data in structural elucidation of indene derivatives?

  • Methodological Answer: Cross-validation using complementary techniques (e.g., NOESY for spatial proximity, IR for functional groups) resolves ambiguities. For example, conflicting coupling constants in NMR may arise from dynamic effects, requiring variable-temperature studies .

Q. What advanced synthetic strategies enable multi-step functionalization of this compound?

  • Methodological Answer: Thermal cascade reactions (e.g., Wolff rearrangement of diazonaphthalenones) allow three-component coupling with amines/aldehydes to generate carboxamide or carboxylate derivatives. Catalyst-free conditions and regioselectivity are key advantages .

Q. How do computational models enhance the design of indene-based inhibitors?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like DDR1. QSAR models correlate electronic properties (e.g., Hammett constants) with inhibitory potency, prioritizing derivatives for synthesis .

Q. What analytical challenges arise in quantifying this compound degradation products?

  • Methodological Answer: LC-MS/MS with stable isotope-labeled internal standards improves sensitivity for trace oxidative byproducts (e.g., quinones). Fragmentation patterns and retention time alignment validate peak identity .

Q. How can researchers validate the reproducibility of synthetic protocols for indene derivatives?

  • Methodological Answer: Detailed documentation of raw data (e.g., NMR spectra, chromatograms) and adherence to FAIR principles ensure reproducibility. Collaborative cross-lab validation and open-access data repositories mitigate protocol drift .

Q. Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for analyzing dose-response data in indene-based drug candidates?

  • Methodological Answer: Non-linear regression (e.g., GraphPad Prism) fits IC₅₀/EC₅₀ curves, while ANOVA identifies significance across replicates. Outlier detection (e.g., Grubbs’ test) minimizes false positives in high-throughput screens .

Q. How should researchers reconcile conflicting mechanistic hypotheses for indene reactivity?

  • Methodological Answer: Frontier molecular orbital (FMO) theory rationalizes cycloaddition pathways (e.g., electron-rich vs. electron-poor reactants). Isotopic labeling (e.g., ¹³C) and kinetic isotope effects (KIE) validate proposed intermediates .

Q. Tables of Key Data

Property Value Source
Molecular Weight192.26 g/molCRC Handbook
Melting Point158.7°CCRC Handbook
Key Biological ActivityDDR1 inhibition (Kd = 5.9 nM)Zhu et al.
Optimal Synthesis Yield78% (Friedel-Crafts alkylation)PubChem

Properties

IUPAC Name

1-phenyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15/h1-11,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXORBAGTGTXORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=CC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941381
Record name 1-Phenyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1961-96-2
Record name 1-Phenylindene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Indanone (13.30 g, 0.1006 moles) was stirred in diethylether (300 mL) at -78° C. as PhMgBr (0.150 moles, 50.00 mL of 3.0M solution in diethylether) was added. The mixture was then allowed to slowly warm to 20°-25° C. and then stirred 16 hours. After the reaction period the mixture was poured on ice and then extracted with aqueous solutions of 1M HCI (1×100 mL), 1M NaHCO3 (1×100 mL), andthen H2O (1×100 mL). The organic layer was then dried over MgSO4. Filtration followed by removal of the volatiles resulted in the isolation of a yellow oil which by NMR was seen to still contain some 1-phenyl-1-indanol. This oil was then distilled under vacuum to yield the desired product as a pale yellow oil (18.56 g, 95.9 percent).
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
1-phenyl-1-indanol
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Yield
95.9%

Synthesis routes and methods II

Procedure details

To a solution of 1-indanone (23.78 g, 0.18 mol) in 250 mL of ether at 0° C. was added dropwise over 30 min, 100 mL of phenyllithium in ether (1.8M in ether) and the mixture was allowed to warm to room temperature and stirred for 1 h. The reaction mixture was poured into a cold saturated ammonium chloride solution, extracted with ether (2×200 mL), and the combined organic layer was washed with brine and dried over sodium sulfate. The organic solvent was removed under reduced pressure, 70 mL of 20% sulfuric acid in acetic acid was added to the residue and stirred 2 min. To the above solution water (100 mL) and ether (3×200 mL) were added, The organic layer was washed with sodium bicarbonate solution, dried over sodium sulfate, filtered, and concentrated. Toluene (300 mL) was added to the residue and the mixture was distilled (azeotropic removal of acetic acid) to afford a brown oil. The brown oil was purified by chromatography (silica; (2:1 hexane/methylene chloride)) to afford 15.58 g (45.82%) of 1-phenyl-indene as a colorless oil. In addition 11 g of 1-phenyl-1-acetoxy-indane was isolated as a by-product.
Quantity
23.78 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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Reaction Step Four
Yield
45.82%

Synthesis routes and methods III

Procedure details

Keeping the temperature at -5° C., to a suspension of 5.0 g (0.131 moles) of LiAlH4 in 300 ml of ethyl ether, 35 g (0.168 moles) is added of 3-phenyl-1-indanone dissolved in 50 ml of THF. The oil obtained by evaporating ether (40 g), is dissolved in 300 ml of toluene containing 20 g of Sio2 and kept refluxing for 2 hours, with formed water being distilled off. The resulting mixture is filtered, the solvent is evaporated and by distillation 18 g is obtained (yield of 50%) of 1-phenylindene boiling at 95-100° C./0.2 mm Hg.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
50%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

1-Phenyl-1H-indene
1-Phenyl-1H-indene
1-Phenyl-1H-indene
1-Phenyl-1H-indene
1-Phenyl-1H-indene

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